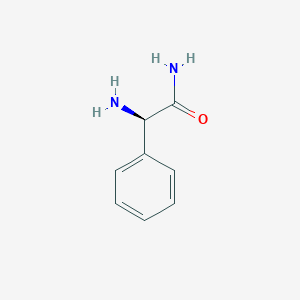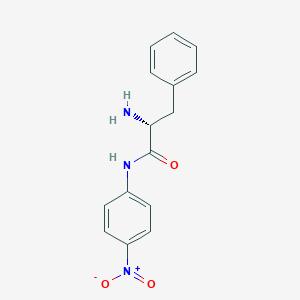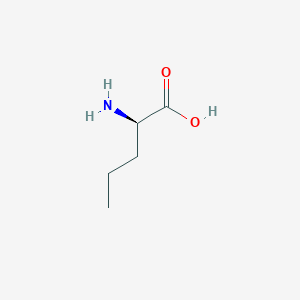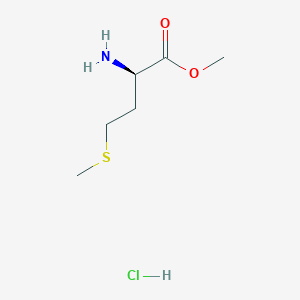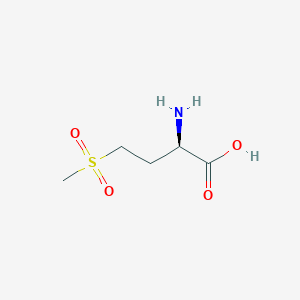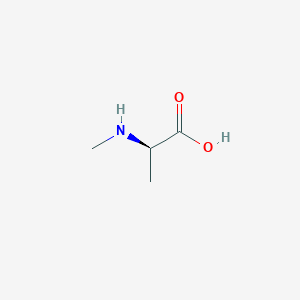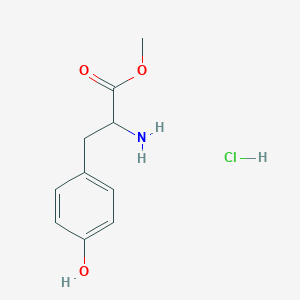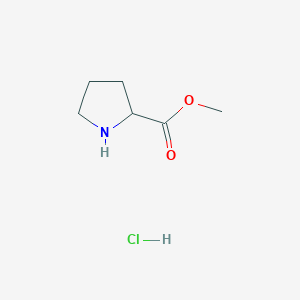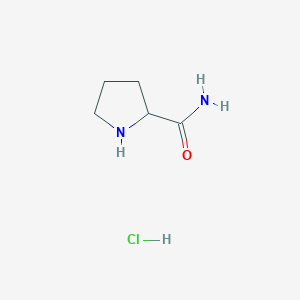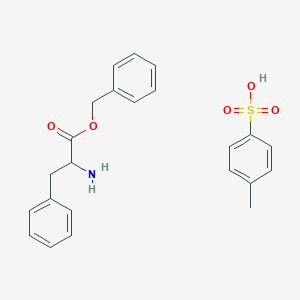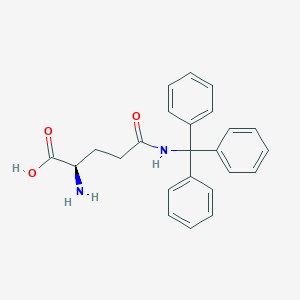
H-D-Gln(Trt)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H-D-Gln(Trt)-OH: is a derivative of the amino acid glutamine, where the amino group is protected by a trityl group. This compound is commonly used in peptide synthesis, particularly in solid-phase peptide synthesis, due to its stability and ease of deprotection.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Solid-Phase Peptide Synthesis (SPPS): The compound is often synthesized using solid-phase peptide synthesis techniques. The trityl group is introduced to protect the amino group of glutamine during the synthesis process.
Reaction Conditions: The synthesis typically involves the use of a resin, such as 2-chlorotrityl chloride resin, which is less acid-labile than trityl resin.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production of H-D-Gln(Trt)-OH involves automated peptide synthesizers that can handle large-scale synthesis with high efficiency and purity.
Purification: The compound is purified using high-performance liquid chromatography (HPLC) to ensure the removal of any impurities and by-products.
Chemical Reactions Analysis
Types of Reactions:
Deprotection Reactions: The trityl group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amino group.
Coupling Reactions: The compound can undergo coupling reactions with other amino acids or peptides to form longer peptide chains.
Common Reagents and Conditions:
Trifluoroacetic Acid (TFA): Used for deprotection of the trityl group.
N,N’-Diisopropylcarbodiimide (DIC) and Hydroxybenzotriazole (HOBt): Commonly used reagents for peptide coupling reactions.
Major Products Formed:
Free Amino Group: Upon deprotection, the free amino group of glutamine is obtained.
Extended Peptide Chains: Through coupling reactions, longer peptide chains are synthesized.
Scientific Research Applications
Chemistry:
Peptide Synthesis: H-D-Gln(Trt)-OH is widely used in the synthesis of peptides, which are essential for studying protein structure and function.
Biology:
Protein Engineering: The compound is used in the synthesis of peptides for protein engineering and design studies.
Medicine:
Drug Development: Peptides synthesized using this compound are used in the development of peptide-based therapeutics.
Industry:
Biotechnology: The compound is used in the production of synthetic peptides for various biotechnological applications.
Mechanism of Action
Mechanism:
Peptide Bond Formation: H-D-Gln(Trt)-OH participates in peptide bond formation through nucleophilic attack of the amino group on the carbonyl carbon of another amino acid.
Deprotection: The trityl group is removed under acidic conditions, allowing the free amino group to participate in further reactions.
Molecular Targets and Pathways:
Protein Synthesis Pathways: The compound is involved in the synthesis of peptides that can target specific proteins and pathways in biological systems.
Comparison with Similar Compounds
H-D-Glu(Trt)-OH: Another trityl-protected amino acid derivative used in peptide synthesis.
H-D-Asn(Trt)-OH: A trityl-protected derivative of asparagine used in similar applications.
Uniqueness:
Stability: H-D-Gln(Trt)-OH offers stability during peptide synthesis, making it a preferred choice for synthesizing peptides with glutamine residues.
Ease of Deprotection: The trityl group can be easily removed under mild acidic conditions, facilitating the synthesis process.
Properties
IUPAC Name |
(2R)-2-amino-5-oxo-5-(tritylamino)pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O3/c25-21(23(28)29)16-17-22(27)26-24(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,21H,16-17,25H2,(H,26,27)(H,28,29)/t21-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIFFJPJZPDCOJH-OAQYLSRUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CCC(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC[C@H](C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80428607 |
Source


|
| Record name | Ndelta-Trityl-D-glutamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80428607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
200625-76-9 |
Source


|
| Record name | Ndelta-Trityl-D-glutamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80428607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
